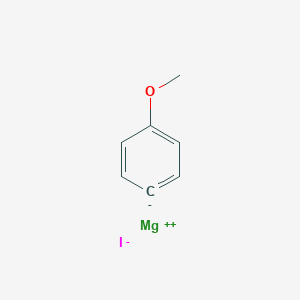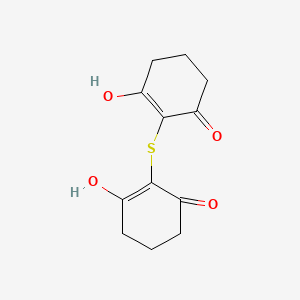
2-Cyclohexen-1-one, 2,2'-thiobis[3-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] is an organic compound with the molecular formula C12H14O4S. This compound contains a total of 31 atoms, including 14 hydrogen atoms, 12 carbon atoms, 4 oxygen atoms, and 1 sulfur atom . It is a versatile intermediate used in various chemical reactions and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] can be synthesized through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and vanadium catalysts are commonly used.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Organocopper reagents and enol silanes are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexenones and cyclohexanones, depending on the specific reagents and conditions used .
科学的研究の応用
2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and fragrances.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] involves its interaction with molecular targets and pathways. As an electrophile, it participates in addition reactions, including conjugate addition with nucleophiles such as organocopper reagents . These interactions can lead to the formation of various products and intermediates, influencing its overall effects.
類似化合物との比較
2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-] can be compared with other similar compounds, such as:
Cyclohexenone: A versatile intermediate used in the synthesis of pharmaceuticals and fragrances.
Diosphenol: Known for its biological activities and used in traditional medicine.
Dihydro-3-oxo-β-ionol: Used in the synthesis of flavor and fragrance compounds.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of 2-Cyclohexen-1-one, 2,2’-thiobis[3-hydroxy-].
特性
CAS番号 |
105501-83-5 |
|---|---|
分子式 |
C12H14O4S |
分子量 |
254.30 g/mol |
IUPAC名 |
3-hydroxy-2-(2-hydroxy-6-oxocyclohexen-1-yl)sulfanylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H14O4S/c13-7-3-1-4-8(14)11(7)17-12-9(15)5-2-6-10(12)16/h13,15H,1-6H2 |
InChIキー |
BVNAHAUBKFUXHA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(C(=O)C1)SC2=C(CCCC2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)
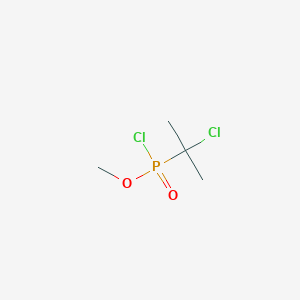
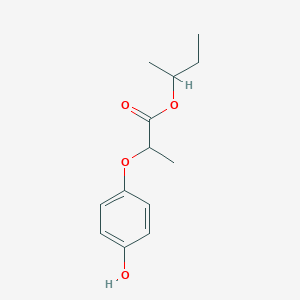
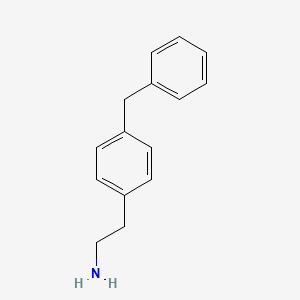
![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)
![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/structure/B14318443.png)
![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
acetyl chloride](/img/structure/B14318461.png)
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)
![1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine](/img/structure/B14318471.png)
